An In-depth Technical Guide to 2-(Oxolan-3-yl)azetidine hydrochloride (CAS 2138518-99-5)
An In-depth Technical Guide to 2-(Oxolan-3-yl)azetidine hydrochloride (CAS 2138518-99-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern medicinal chemistry, the relentless pursuit of novel molecular frameworks that bestow advantageous physicochemical and pharmacological properties is a paramount objective. Among the array of saturated heterocycles, the azetidine ring, a four-membered nitrogen-containing scaffold, has risen to prominence as a "privileged" structure in contemporary drug design.[1][2] Its distinctive amalgamation of conformational rigidity and chemical stability, positioned between the highly strained aziridines and the more flexible pyrrolidines, facilitates precise command over the spatial arrangement of substituents.[2] This constrained geometry can culminate in a substantial enhancement of binding affinity for biological targets by curtailing the entropic penalty upon binding.[2]
Historically, the synthesis of the strained four-membered azetidine ring presented considerable challenges, thereby limiting its extensive application.[2] However, recent breakthroughs in synthetic methodologies have rendered a diverse assortment of functionalized azetidines more readily accessible, unlocking their vast potential for modern drug discovery.[2][3] Consequently, the azetidine motif is now a fundamental constituent of several approved pharmaceuticals and numerous clinical candidates, underscoring its versatility across a broad spectrum of therapeutic areas, including oncology, central nervous system (CNS) disorders, and inflammatory diseases.[1][4] This guide provides a comprehensive technical overview of 2-(Oxolan-3-yl)azetidine hydrochloride, a novel building block that combines the advantageous properties of the azetidine ring with a tetrahydrofuran moiety, offering new vectors for chemical space exploration.
Physicochemical and Predicted Properties
Given the novelty of 2-(Oxolan-3-yl)azetidine hydrochloride, extensive experimental data is not yet available in peer-reviewed literature. However, based on the known properties of its constituent moieties and related structures, we can predict its key physicochemical characteristics.
| Property | Predicted Value | Justification |
| Molecular Formula | C₇H₁₄ClNO | Based on the structure of 2-(Oxolan-3-yl)azetidine and its hydrochloride salt. |
| Molecular Weight | 163.65 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical appearance for hydrochloride salts of small organic molecules. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, DMSO) | The hydrochloride salt form enhances aqueous solubility. The polar nature of the tetrahydrofuran and azetidine rings also contributes to solubility in polar solvents.[5] |
| Melting Point | >150 °C (with decomposition) | Amine hydrochlorides often have relatively high melting points. The exact value would require experimental determination. |
| pKa (of the azetidine nitrogen) | ~8.5 - 9.5 | The azetidine nitrogen is a secondary amine, and its basicity is expected to be in this range. The presence of the tetrahydrofuran ring is unlikely to have a major electronic effect on the pKa. |
| LogP (Octanol-Water Partition Coefficient) | -0.5 to 0.5 | The combination of the polar azetidine and tetrahydrofuran rings suggests a relatively low LogP value, indicating hydrophilicity.[6][7][8][9] |
Proposed Synthesis Pathway
The proposed synthesis commences with the commercially available (Tetrahydrofuran-3-yl)methanamine. The overall strategy involves the introduction of a leaving group at the γ-position relative to the amine, followed by an intramolecular nucleophilic substitution to form the azetidine ring. Subsequent deprotection and salt formation yield the target compound.
Caption: Proposed synthetic pathway for 2-(Oxolan-3-yl)azetidine hydrochloride.
Detailed Experimental Protocol (Proposed)
Step 1: N-Boc Protection of (Tetrahydrofuran-3-yl)methanamine
-
To a stirred solution of (Tetrahydrofuran-3-yl)methanamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford tert-butyl ((tetrahydrofuran-3-yl)methyl)carbamate.
Step 2: Preparation of the γ-Chloroamine Precursor
This step can be achieved through a multi-step sequence involving the introduction of a two-carbon unit with a hydroxyl group, which is then converted to a chloride. A plausible approach is via the opening of a suitable epoxide.
-
Deprotonate the N-Boc protected amine with a strong base like n-butyllithium at low temperature (-78 °C).
-
React the resulting anion with ethylene oxide to introduce a hydroxyethyl group.
-
Alternatively, perform a hydroboration-oxidation on an allylated derivative of the N-Boc protected amine.
-
The resulting primary alcohol is then chlorinated using a standard reagent such as thionyl chloride (SOCl₂) in the presence of a base like pyridine.
Step 3: Intramolecular Cyclization to form the Azetidine Ring
The formation of the four-membered azetidine ring is typically achieved via an intramolecular SN2 reaction.[12]
-
Dissolve the γ-chloroamine precursor in an anhydrous aprotic solvent like THF or dimethylformamide (DMF).
-
Add a strong, non-nucleophilic base such as sodium hydride (NaH) portion-wise at 0 °C.
-
The base deprotonates the carbamate nitrogen, and the resulting anion displaces the chloride to form the azetidine ring.
-
Stir the reaction at room temperature or with gentle heating until completion, as monitored by TLC or LC-MS.
-
Carefully quench the reaction with water and extract the product into an organic solvent.
-
Purify the crude product, tert-butyl 2-(oxolan-3-yl)azetidine-1-carboxylate, by column chromatography.
Step 4: Deprotection and Hydrochloride Salt Formation
The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt.[14][15][16][17][18]
-
Dissolve the purified N-Boc protected azetidine in a suitable solvent such as dioxane, methanol, or ethyl acetate.
-
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) in excess.
-
Stir the mixture at room temperature for 2-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.
-
Collect the solid by filtration, wash with a non-polar solvent like diethyl ether, and dry under vacuum to yield 2-(Oxolan-3-yl)azetidine hydrochloride.
Characterization and Analytical Profile (Predicted)
The structural confirmation of the synthesized 2-(Oxolan-3-yl)azetidine hydrochloride would rely on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy[19]
-
¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and the non-planar nature of both rings.
-
Azetidine Ring Protons: Signals for the protons on the azetidine ring are expected to appear in the range of δ 3.0-4.5 ppm. The proton at the C2 position, being adjacent to the nitrogen and the tetrahydrofuran ring, will likely be a multiplet. The methylene protons at C3 and C4 will also show complex splitting patterns (geminal and vicinal coupling).
-
Tetrahydrofuran Ring Protons: The protons of the tetrahydrofuran ring will appear in the region of δ 3.5-4.0 ppm for the methylene groups adjacent to the oxygen and around δ 1.8-2.5 ppm for the other methylene group. The proton at C3 of the tetrahydrofuran ring will be a multiplet.
-
NH Proton: A broad singlet corresponding to the protonated amine (N⁺H₂) is expected, likely downfield (δ > 9.0 ppm), and its visibility may depend on the solvent used.
-
-
¹³C NMR:
-
Azetidine Ring Carbons: The carbon atoms of the azetidine ring are predicted to resonate in the range of δ 40-65 ppm. The C2 carbon, substituted with the tetrahydrofuran ring, would be in the lower end of this range.
-
Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected at approximately δ 65-75 ppm for the carbons bonded to oxygen and δ 25-40 ppm for the other carbons.
-
Infrared (IR) Spectroscopy[20]
-
N-H Stretching: A broad absorption band in the region of 3200-2700 cm⁻¹ is characteristic of the N⁺-H stretching of the secondary ammonium salt.
-
C-N Stretching: A peak around 1100-1250 cm⁻¹ can be attributed to the C-N stretching of the azetidine ring.
-
C-O-C Stretching: A strong, characteristic absorption band for the ether linkage in the tetrahydrofuran ring is expected around 1050-1150 cm⁻¹.
-
C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the 2850-3000 cm⁻¹ region.
Mass Spectrometry (MS)[21][22][23][24][25]
-
Molecular Ion: In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed, corresponding to the free base (C₇H₁₃NO). The expected m/z would be approximately 128.107.
-
Fragmentation Pattern: The fragmentation pattern would likely involve the cleavage of the azetidine and/or tetrahydrofuran rings. Common fragmentation pathways for azetidines include ring-opening followed by the loss of small neutral molecules. The tetrahydrofuran ring may lose water or undergo other characteristic cleavages.
Applications in Drug Discovery and Medicinal Chemistry
The 2-(Oxolan-3-yl)azetidine hydrochloride scaffold is a promising building block for the synthesis of novel drug candidates. The azetidine moiety provides a rigid and three-dimensional framework that can be strategically functionalized to interact with biological targets.[1][3][19] The incorporation of the tetrahydrofuran ring introduces several advantageous features:
-
Improved Physicochemical Properties: The ether oxygen can act as a hydrogen bond acceptor, potentially improving solubility and interactions with target proteins.
-
Novel Chemical Space: The combination of the azetidine and tetrahydrofuran rings creates a unique chemical scaffold that can be used to explore new areas of chemical space and develop compounds with novel intellectual property.
-
Metabolic Stability: The azetidine ring is known to often enhance metabolic stability in drug candidates.[1]
This building block can be utilized in the synthesis of a wide range of biologically active molecules, including but not limited to:
-
Enzyme Inhibitors: The rigid azetidine core can position functional groups optimally within the active site of an enzyme.
-
Receptor Agonists and Antagonists: The defined stereochemistry of the scaffold can lead to high-affinity and selective ligands for various receptors.
-
CNS-active Agents: The polarity and potential for hydrogen bonding imparted by the tetrahydrofuran moiety may facilitate blood-brain barrier penetration.
Caption: Potential applications of the 2-(Oxolan-3-yl)azetidine scaffold in drug discovery.
Conclusion
2-(Oxolan-3-yl)azetidine hydrochloride represents a valuable and underexplored building block for medicinal chemistry and drug discovery. While direct experimental data for this specific compound is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related structures. The proposed synthetic route offers a plausible pathway for its preparation, and the predicted analytical and physicochemical properties provide a solid foundation for its characterization and further development. The unique combination of the strained azetidine ring and the polar tetrahydrofuran moiety makes this scaffold an attractive starting point for the design and synthesis of novel therapeutic agents with potentially improved pharmacological profiles. As synthetic methodologies continue to advance, the accessibility and utility of such novel azetidine derivatives are poised to expand, further solidifying the importance of the azetidine scaffold in the future of drug discovery.
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